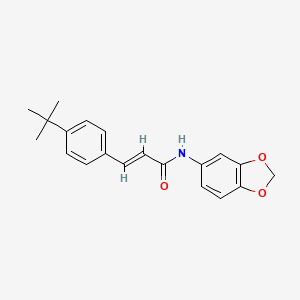

N-1,3-benzodioxol-5-yl-3-(4-tert-butylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-3-(4-tert-butylphenyl)acrylamide is a compound of interest in the field of organic chemistry due to its unique structure, which includes a benzodioxol moiety and a tert-butylphenyl group linked via an acrylamide linkage. This structure suggests potential interesting chemical and physical properties, leading to various applications in materials science, pharmacology, and chemical synthesis.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including polymerization and condensation processes. For instance, water-soluble copolymers involving acrylamide and phenylacrylamide units have been synthesized through micellar polymerization methods (McCormick, Middleton, & Grady, 1992). These processes highlight the adaptability of acrylamide chemistry for creating complex macromolecules with specific properties.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction studies have helped establish the crystalline structures of acrylamide derivatives, revealing their spatial arrangements and molecular conformations (Sharma et al., 2016). These analyses are crucial for understanding the molecular basis of the compound's properties and reactivity.

Chemical Reactions and Properties

Acrylamide compounds participate in a range of chemical reactions, reflecting their versatile reactivity. For example, bioisosteric replacement studies on acrylamides have led to the identification of potent biological activities, illustrating the chemical versatility and potential for pharmacological applications of these compounds (Wu et al., 2004).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility and viscosity, have been extensively studied. These properties are influenced by the molecular structure and the presence of specific functional groups, impacting their application in various fields, including polymer science and materials engineering (Branham, Davis, Middleton, & McCormick, 1994).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity patterns and stability, are key to their utilization in synthetic chemistry and material science. Studies have focused on the radical polymerization of acrylamides, exploring the effects of different substituents on the polymerization process and the resulting material properties (Favier, Charreyre, Chaumont, & Pichot, 2002).

Scientific Research Applications

Polymer Science Applications

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : A study by Favier et al. (2002) delves into the RAFT polymerization of water-soluble bisubstituted acrylamide derivatives, showcasing the use of tert-butyl dithiobenzoate among other dithioesters for controlled polymerization, yielding polymers with low polydispersity indices. This underscores the compound's role in synthesizing polymers with precise molecular weight control, essential for biomedical applications (Favier, Charreyre, Chaumont, & Pichot, 2002).

Controlled Radical Polymerization : Another research avenue is the controlled radical polymerization of acrylamide derivatives, as demonstrated by Mori, Sutoh, and Endo (2005), who synthesized homopolymers of a monosubstituted acrylamide by reversible addition−fragmentation chain transfer (RAFT) polymerization. This work highlights the potential for creating polymers with functional groups, offering tunable properties for drug delivery systems (Mori, Sutoh, & Endo, 2005).

Medicinal Chemistry Applications

Histone Deacetylase Inhibitors : In the realm of medicinal chemistry, the synthesis of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides by Bressi et al. (2010) exemplifies the exploration of acrylamide derivatives as potent inhibitors of human histone deacetylases. These compounds have shown efficacy in human tumor xenograft models, pointing to the therapeutic potential of such derivatives in cancer treatment (Bressi, de Jong, Wu, et al., 2010).

Material Science Applications

Corrosion Inhibition : The synthesis and characterization of acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions, as studied by Abu-Rayyan et al. (2022), demonstrate the applicability of such compounds in protecting metals from corrosion. This research has practical implications for extending the life of metal components in industrial systems (Abu-Rayyan, Al Jahdaly, AlSalem, et al., 2022).

properties

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-tert-butylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)15-7-4-14(5-8-15)6-11-19(22)21-16-9-10-17-18(12-16)24-13-23-17/h4-12H,13H2,1-3H3,(H,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDCEWWJFMHPMT-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)